(4-Methoxybenzyl)hydrazine
Overview
Description
(4-Methoxybenzyl)hydrazine is an organic compound with the molecular formula C8H12N2O It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-methoxybenzyl) group
Mechanism of Action
Mode of Action
The mode of action of (4-Methoxybenzyl)hydrazine is not well-understood at this time. It is hypothesized that it may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways. These hypotheses require further experimental validation .
Biochemical Pathways
It is possible that this compound may influence multiple pathways, given the complexity of biological systems and the potential for broad-spectrum effects of small molecules .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, as well as its distribution within the body and its eventual elimination .
Result of Action
These effects could potentially include changes in gene expression, alterations in cellular signaling pathways, or direct effects on cellular structures or functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include the pH of the local environment, the presence of other molecules or ions, and the specific cellular or tissue context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Methoxybenzyl)hydrazine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate. One common method is as follows:
Reaction with Hydrazine Hydrate: 4-methoxybenzaldehyde is reacted with hydrazine hydrate in the presence of a solvent such as ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified by recrystallization or other suitable purification techniques to obtain this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybenzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Solvents: Ethanol, methanol, and other polar solvents are commonly used in these reactions.
Major Products Formed
Azines: Formed through oxidation reactions.
Hydrazones: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(4-Methoxybenzyl)hydrazine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including azines and hydrazones.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and is used in the synthesis of drug candidates.
Material Science: It is used in the construction of covalent organic frameworks (COFs) and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxybenzyl)hydrazine Hydrochloride: A salt form of this compound, often used in similar applications.
(4-Methoxyphenyl)hydrazine: A related compound with a similar structure but different functional groups.
Benzylhydrazine: Another hydrazine derivative with a benzyl group instead of a (4-methoxybenzyl) group.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
(4-methoxyphenyl)methylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-8-4-2-7(3-5-8)6-10-9/h2-5,10H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQURFXLIZXOCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274570 | |
Record name | (4-methoxybenzyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140-69-2 | |
Record name | [(4-Methoxyphenyl)methyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-methoxybenzyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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